TMX1

Nuclear Receptor Pharmacology Xenobiotic Sensing Drug-Drug Interaction

Researchers studying CAR-mediated xenobiotic metabolism frequently encounter confounding PXR activation with tools like PK11195 or clotrimazole. CINPA1 solves this by providing unambiguous CAR inhibition without PXR activation. - >90-fold selectivity for CAR over PXR; functionally inactive metabolites ensure sustained inhibition in primary hepatocytes over 24-48 h. - Validated IC₅₀: 70 nM (cell-based), TR-FRET IC₅₀: 687 nM, enabling quantitative SAR benchmarking. - Direct CAR-LBD binding confirmed (H-bonds N165, H203); suitable for MD simulations and coregulator recruitment assays.

Molecular Formula C26H28N4O3S
Molecular Weight 476.6 g/mol
Cat. No. B10861493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTMX1
Molecular FormulaC26H28N4O3S
Molecular Weight476.6 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)C=CC=O)C
InChIInChI=1S/C26H28N4O3S/c1-15-16(2)34-25-22(15)23(19-11-9-18(10-12-19)8-7-13-31)27-20(14-21(32)33-26(4,5)6)24-29-28-17(3)30(24)25/h7-13,20H,14H2,1-6H3/b8-7+/t20-/m0/s1
InChIKeySJISOGWQGIVAGX-DUIUGDAFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CINPA1: Chemical Identity and Pharmacological Class


The compound identified by the IUPAC name tert-butyl 2-[(9S)-4,5,13-trimethyl-7-[4-[(E)-3-oxoprop-1-enyl]phenyl]-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate is also known by its common name CINPA1 (CAR Inhibitor Not PXR Activator 1) . CINPA1 is a small-molecule inhibitor and inverse agonist of the human constitutive androstane receptor (hCAR, NR1I3), a key xenobiotic sensor regulating drug metabolism and disposition [1]. It is characterized by a dibenzazepine carbamate core scaffold and is recognized as a selective pharmacological tool for dissecting CAR-specific biology without concomitant activation of the pregnane X receptor (PXR, NR1I2) .

CINPA1: CAR Modulator Non-Interchangeability


Generic substitution with other CAR modulators such as PK11195, CITCO, or clotrimazole fails due to fundamental differences in their polypharmacology profiles. PK11195, a widely used CAR inverse agonist, is metabolically converted from an antagonist to an agonist in the presence of human primary hepatocytes due to CYP3A4-mediated biotransformation, confounding experimental interpretation [1]. Clotrimazole exhibits potent PXR activation alongside CAR inhibition, creating off-target noise in gene expression studies [2]. CITCO, a prototypical CAR agonist, demonstrates opposite functional effects and cannot recapitulate the inhibitory or inverse agonistic action required for studying constitutive CAR activity [3]. Therefore, the selection of CINPA1 is driven not by superior potency in a single assay, but by a unique constellation of properties—selective CAR inhibition without PXR activation, a defined metabolite profile, and a well-characterized mechanism of direct LBD binding—that enable cleaner, more interpretable experimental outcomes.

CINPA1: Quantified Differentiation vs. Analogs


Functional Selectivity for CAR over PXR

CINPA1 exhibits >90-fold functional selectivity for CAR over PXR, with a CAR IC50 of 70 nM and only 68% PXR inhibition at 18 μM . In contrast, the CAR inhibitor PK11195 robustly activates PXR at concentrations used for CAR inhibition, confounding single-receptor interpretation [1]. Clotrimazole similarly acts as a dual CAR/PXR ligand, activating PXR while inhibiting CAR [1].

Nuclear Receptor Pharmacology Xenobiotic Sensing Drug-Drug Interaction

Direct CAR-LBD Binding and Promoter Occupancy Reduction

CINPA1 directly binds the CAR ligand-binding domain (LBD), forming key hydrogen bonds with residues N165 and H203, and stabilizes the LBD in a rigid conformation, reducing CAR recruitment to CYP2B6 and CYP3A4 promoters by >85% at 1 μM [1]. PK11195, by contrast, is metabolically converted from an antagonist to an agonist in hepatocyte co-culture models due to CYP3A4-mediated N-demethylation, leading to unpredictable functional outcomes [2].

Ligand-Receptor Interaction Transcriptional Regulation Coregulator Recruitment

Metabolic Stability: Inactive Metabolites vs. PK11195

CINPA1 is metabolized by CYP3A4 to Metabolite 1 and subsequently by CYP2D6 to Metabolite 2. Both metabolites are inactive or very weakly active at inhibiting CAR function and disrupting CAR-coactivator interactions, ensuring that observed effects in cellular assays are attributable solely to the parent compound [1]. PK11195's N-demethylated metabolite (ND-PK) retains CAR-binding capacity but with altered interaction profiles, contributing to PK11195's functional switching behavior [2].

Drug Metabolism Cytochrome P450 In Vitro Pharmacology

Potency and SAR Baseline

In a TR-FRET CAR inverse agonist assay, CINPA1 exhibits an IC50 of 687 nM [1]. Systematic optimization of the CINPA1 scaffold yielded analog 72 with an IC50 of 11.7 nM—a 59-fold improvement in potency and over 10-fold more potent than clotrimazole (IC50 = 126.9 nM) in the same assay [1]. CINPA1 thus serves as the validated reference compound and starting point for structure-activity relationship (SAR) studies.

Structure-Activity Relationship (SAR) Chemical Probe Development TR-FRET Assay

Broad Nuclear Receptor Selectivity

CINPA1 shows no agonist or antagonist activity toward FXR, GR, LXRα/β, PPARγ, RXRα/β, and VDR at concentrations relevant for CAR inhibition (up to 18 μM in selectivity panels) . This broad selectivity profile is a documented differentiator from many CAR modulators which exhibit cross-reactivity with related nuclear receptors [1].

Nuclear Receptor Selectivity Off-Target Profiling Reporter Gene Assay

Cytotoxicity Safety Window

CINPA1 has been demonstrated to have no cytotoxic effects in HepG2 cells at concentrations up to 30 μM [1]. This provides a >400-fold safety margin relative to its cell-based CAR inhibition IC50 of 70 nM, ensuring that observed transcriptional effects are not secondary to cellular toxicity [1].

Cytotoxicity Cell Viability Chemical Probe Validation

CINPA1: Evidence-Based Use Cases


CAR- vs. PXR-Mediated Gene Regulation

Procure CINPA1 when the research objective requires unambiguous attribution of transcriptional changes (e.g., CYP2B6, CYP3A4 induction) to CAR rather than PXR. CINPA1's >90-fold CAR selectivity and lack of PXR activation at relevant concentrations eliminate the confounding PXR crosstalk observed with PK11195 and clotrimazole [1]. This is critical for generating clean datasets in drug-drug interaction (DDI) liability assessments and mechanistic toxicology studies.

CAR Inhibitor SAR Benchmarking

Procure CINPA1 as the essential reference compound for SAR optimization programs. With a defined TR-FRET IC50 of 687 nM and a validated cell-based IC50 of 70 nM , CINPA1 provides the quantitative baseline against which novel analogs (e.g., analog 72, IC50 = 11.7 nM) are compared . Its inactive metabolite profile ensures that SAR interpretations are not confounded by metabolite-mediated activity [1].

CAR-LBD Binding and Coregulator Dynamics

Procure CINPA1 for biophysical and structural studies of CAR-LBD interactions. CINPA1 is confirmed to directly bind CAR-LBD, forming hydrogen bonds with N165 and H203, and stabilizes the LBD in a rigid, less fluid state . This validated binding mechanism makes CINPA1 an ideal tool for molecular dynamics simulations, directed mutagenesis studies, and coregulator recruitment assays aimed at understanding the molecular pharmacology of CAR modulation .

Long-Term Hepatocyte Co-Culture Studies

Procure CINPA1 for experiments requiring sustained CAR inhibition over extended periods (e.g., 24-48 hour incubations in primary hepatocytes). Unlike PK11195, which undergoes CYP3A4-mediated metabolic conversion from antagonist to agonist in co-culture models , CINPA1's metabolites (Metabolite 1 and Metabolite 2) are functionally inactive at CAR [1]. This ensures that observed effects remain attributable to the parent compound throughout the experimental timeline.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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